molecular formula C20H10BrCl3N2O2 B11699468 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide

Cat. No.: B11699468
M. Wt: 496.6 g/mol
InChI Key: KICPORRQFJQGQW-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of multiple halogen atoms, including bromine and chlorine, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and cyclization reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets within cells. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl 5-bromo-2-chlorobenzamide: Shares similar halogenation patterns but lacks the benzoxazole ring.

    (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Contains similar halogen atoms but has a different core structure.

Uniqueness

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide is unique due to the presence of both the benzoxazole ring and multiple halogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H10BrCl3N2O2

Molecular Weight

496.6 g/mol

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C20H10BrCl3N2O2/c21-10-1-5-15(23)14(7-10)20-26-17-9-12(3-6-18(17)28-20)25-19(27)13-4-2-11(22)8-16(13)24/h1-9H,(H,25,27)

InChI Key

KICPORRQFJQGQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=C(O2)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

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